1-allyl-4-methyl-2(1H)-quinolinone
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Overview
Description
“1-allyl-4-methyl-2(1H)-quinolinone” is a chemical compound with the molecular formula C9H11NO . It has an average mass of 149.190 Da and a monoisotopic mass of 149.084061 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the “one pot synthesis” method has been used for the synthesis of N-hetaryl (aryl) alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . This method involves the initial reaction of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid and N,N’-carbonyldiimidazole in anhydrous N,N-dimethylformamide, followed by the amidation of the formed imidazolide with hetarylalkyl- or benzylamines in the same solvent .Molecular Structure Analysis
The molecular structure of “1-allyl-4-methyl-2(1H)-quinolinone” can be analyzed using techniques such as 1H- and 13C-NMR spectroscopy, as well as electrospray ionization liquid chromatography-mass spectrometry .Chemical Reactions Analysis
The reaction of similar compounds with halogens has been studied . For example, the reaction of the thione (I) with allyl bromide in the presence of alkali proceeds with the formation of 1-allyl-4-methyl-2-quinolinethione (II) .Scientific Research Applications
- Findings : N-hetaryl (aryl)alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, derived from this compound, demonstrate statistically significant analgesic and anti-inflammatory effects. They surpass the efficacy of well-known drugs like Lornoxicam and Diclofenac .
Analgesic and Anti-Inflammatory Properties
Future Directions
The future directions in the study of “1-allyl-4-methyl-2(1H)-quinolinone” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanism of action, and investigating their potential applications in areas such as pain management and inflammation control .
properties
IUPAC Name |
4-methyl-1-prop-2-enylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h3-7,9H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULICVLNSQZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-methyl-2(1H)-quinolinone |
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